molecular formula C24H30O2 B1588434 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)- CAS No. 164391-52-0

2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)-

Cat. No. B1588434
M. Wt: 350.5 g/mol
InChI Key: CYHYIIFODCKQNP-UHFFFAOYSA-N
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Description

2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)- (hereafter referred to as “2(3H)-BF”) is a compound that is widely used in the scientific research field. It is a heterocyclic compound that is composed of a benzofuranone ring, two methyl groups, and three methylphenyl groups. 2(3H)-BF has many potential applications in the field of biochemistry, physiology, and pharmaceuticals due to its unique structure and properties.

Scientific Research Applications

Antioxidant Properties

A comprehensive study on HP-136 and its 30 analogues revealed their significant potential as antioxidants. The study examined their structures in both solid and solution forms, revealing the lactone form as the dominant structure. Thermodynamic analysis indicated that these compounds are good hydrogen-atom-donating antioxidants, with some showing stronger proton-donating capabilities. This suggests their usefulness in applications requiring antioxidants to mitigate oxidative stress or in materials science to prevent degradation due to oxidation (Zhu et al., 2011).

Photochromic Performance

Another application of benzofuran derivatives is in the development of photochromic materials. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of light, where the two forms have different absorption spectra. Studies on bis(2-alkyl-1-benzofuran-3-yl)perfluorocyclopentene derivatives demonstrated their reactivity and performance as photochromic materials in both solution and single-crystalline phases. These findings are crucial for the development of optical devices, such as smart windows and photo-switchable dyes (Yamaguchi & Irie, 2005).

Catalytic Applications

Benzofuranone derivatives have also been explored for their utility in catalytic processes. For instance, the rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 was enhanced by compounds related to benzofuranones. This method provides a useful approach for preparing various functionalized aryl- and alkenyl-carboxylic acids, showcasing the potential of benzofuranones in facilitating carbon-carbon bond formation reactions, which are fundamental in organic synthesis (Ukai et al., 2006).

Antibacterial and Biofilm Inhibition

Benzofuranone derivatives have been investigated for their antibacterial properties and ability to inhibit bacterial biofilm formation. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent inhibitory activities against various bacterial strains and showed significant biofilm inhibition capabilities. These findings suggest the potential application of benzofuranone derivatives in developing new antibacterial agents and treatments for biofilm-related infections (Mekky & Sanad, 2020).

Safety And Hazards

No specific hazards reported for this compound .

properties

IUPAC Name

5,7-ditert-butyl-3-(3,4-dimethylphenyl)-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O2/c1-14-9-10-16(11-15(14)2)20-18-12-17(23(3,4)5)13-19(24(6,7)8)21(18)26-22(20)25/h9-13,20H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHYIIFODCKQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889045
Record name 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)-
Source EPA DSSTox
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Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)-

CAS RN

164391-52-0
Record name 5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)-2(3H)-benzofuranone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)-
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Record name 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DI-TERT-BUTYL-3-(3,4-DIMETHYLPHENYL)-2(3H)-BENZOFURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Z7T9UCWM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a solution of 262.3 g (1.00 mol) of 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one (compound (201), Table 2, Example la) in 500 ml (4.05 mol) of o-xylene are added 40 g of Fulcat 22B and the mixture is refluxed for 1.5 hours on a water separator. The Fulcat 22B catalyst is then removed by filtration and excess p-xylene is removed by distillation on a vacuum rotary evaporator. Crystallisation of the residue from 500 ml of methanol yields 244 g (69% ) of 3-(3,4-dimethylphenyl)-5,7-di-tert-butyl)-3H-benzofuran-2-one, m.p. 130°-132° C. (compound (103), Table 1), which additionally contains c. 1.3% of the structural isomer [3-(2,3-dimethylphenyl)-5,7-di-tert-butyl-3H-benzofuran-2-one, compound (103A)]. The mother liquor yields a further 42.4 g of product which, according to GC-MS analysis, consists of 12.3% of the compound (103) and 87.7% of the isomeric compound (103A).
Quantity
262.3 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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500 mL
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reactant
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[Compound]
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22B
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reactant
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Synthesis routes and methods II

Procedure details

0.35 ml (0.70 mmol) of 2N HCl is added at room temperature to a solution of 0.22 g (0.63 mmol) of 2-amino-5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-benzofurane [compound (302), Table 3, prepared according to Example 2a] in 5 ml methanol and stirred at room temperature for 2 hours. The reaction mixture is diluted with water and extracted three times with ethyl acetate. The organic phases are combined, dried over sodium sulfate and concentrated using a vacuum rotary evaporator. Crystallisation of the residue from ethanol yields 200 mg (96%) of 5,7-di-tert-butyl-3-(3,4-dimethylphenyl-3H-benzofuran-2-one (compound (102), Table 1), m.p. 130-132° C.
Name
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
2-amino-5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-benzofurane
Quantity
0.22 g
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reactant
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compound ( 302 )
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5 mL
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Synthesis routes and methods III

Procedure details

A solution of 645 mg (2.0 mmol) of a mixture of 2,4-di-tert-butyl-6-(3,4-dimethyl-benzylidene)-cyclohexa-2,4-dieone (compound (301), Table 3) and the corresponding dimer (compound (401), Table 4), prepared according to Example 1b in 7 ml of toluene is degassed using argon and then 58 mg (0.05 mmol) of tetrakis(triphenylphosphine)-palladium(0) and 23 mg (0.20 mmol) of trifluoroacetic acid are added. The autoclave is flushed with carbon monoxide and sealed, and a carbon monoxide pressure of 5 bar is then applied. The reaction mixture is maintained at 80° C. for 20 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted three times using ethyl acetate. The organic phases are combined, dried over sodium sulfate and concentrated using a vacuum rotary evaporator. Crystallisation of the residue from ethanol yields 464 mg (66%) of 5,7-di-tert-butyl-3-(3,4-dimethyl-phenyl)-3H-benzofuran-2-one (compound (101), Table 1), m.p. 130-132° C. Analysis, calculated: C 82.24; H 8.63%. Analysis, found: C 82.20; H 8.68%.
[Compound]
Name
mixture
Quantity
645 mg
Type
reactant
Reaction Step One
Name
2,4-di-tert-butyl-6-(3,4-dimethyl-benzylidene)-cyclohexa-2,4-dieone
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0 (± 1) mol
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reactant
Reaction Step One
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compound ( 301 )
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)-
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2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)-
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2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)-
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2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)-

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